molecular formula C19H19FN2O3 B1681727 Sembragiline CAS No. 676479-06-4

Sembragiline

Katalognummer: B1681727
CAS-Nummer: 676479-06-4
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: VMAVCCUQTALHOB-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The Role of Monoamine Oxidases (MAOs) in Brain Homeostasis and Pathophysiology

MAOs are pivotal in the metabolism of neuroactive and vasoactive amines, influencing a wide array of physiological processes, including mood regulation, motor activity, and cognitive functions. iiab.mefiercebiotech.com

Two primary isoforms of MAO exist in humans: MAO-A and MAO-B. These isoforms are encoded by distinct genes located on the X-chromosome and exhibit different substrate specificities and tissue distributions. researchgate.netpatsnap.comfiercebiotech.comnih.gov

MAO-A primarily metabolizes serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and epinephrine (B1671497) (EP). It also metabolizes dopamine (B1211576) (DA) and tyramine (B21549). MAO-A is predominantly found in catecholaminergic neurons, as well as in peripheral tissues such as the intestines, heart, and placenta. iiab.mefiercebiotech.comeuropeanpharmaceuticalreview.com

MAO-B preferentially degrades smaller amines like β-phenylethylamine (PEA) and benzylamine. Dopamine and tyramine are also substrates for MAO-B. In the CNS, MAO-B is primarily located in glial cells, particularly astrocytes, and in serotonergic neurons and platelets. iiab.meresearchgate.netfiercebiotech.comnih.goveuropeanpharmaceuticalreview.comnih.govresearchgate.netspringer.com

The distinct substrate specificities and cellular localization of MAO-A and MAO-B are summarized in the table below:

MAO SubtypePrimary SubstratesKey Locations
MAO-ASerotonin, Norepinephrine, Epinephrine, Dopamine, TyramineCatecholaminergic neurons, Intestines, Heart, Placenta
MAO-Bβ-Phenylethylamine, Benzylamine, Dopamine, TyramineGlial cells (Astrocytes), Platelets, Serotonergic neurons, Substantia Nigra

Increasing evidence points to an upregulation of MAO-B activity in the aging brain and in various neurodegenerative disorders, including Alzheimer's Disease (AD) and Parkinson's Disease (PD). researchgate.netfiercebiotech.comuni-freiburg.deuni.luwikipedia.orgnih.govwellbeingintlstudiesrepository.org In AD, MAO-B activity is significantly increased (up to three-fold) in reactive astrocytes, particularly those surrounding amyloid-beta deposits in cortical regions such as the temporal, parietal, and frontal cortices. fiercebiotech.comnih.govnewdrugapprovals.orgcore.ac.uk Similarly, in PD, elevated MAO-B activity is observed in the substantia nigra and is associated with astrogliosis. nih.govuni-freiburg.dewikipedia.orgnewdrugapprovals.org This age-related and disease-associated increase in MAO-B levels is partly attributed to the proliferation and activation of glial cells. nih.gov

The enzymatic action of MAOs, particularly MAO-B, involves the oxidative deamination of amine substrates, which stoichiometrically produces hydrogen peroxide (H₂O₂) as a byproduct, along with aldehydes and ammonia. iiab.meresearchgate.netpatsnap.comfiercebiotech.comuni-freiburg.deuni.lubindingdb.orgpmlive.comresearchgate.net The accumulation of H₂O₂ and other reactive oxygen species (ROS) leads to increased oxidative stress, a central mechanism in the pathogenesis of neurodegenerative diseases. iiab.meresearchgate.netfiercebiotech.comnih.govontosight.ai

Elevated MAO-B activity in astrocytes contributes significantly to neuroinflammation. Reactive astrocytes, characterized by high MAO-B activity, stimulate inflammatory pathways and enhance the release of pro-inflammatory cytokines, exacerbating neuroinflammation. nih.govresearchgate.net This neuroinflammation, in turn, worsens GABAergic dysfunction, leading to synaptic loss and cognitive decline. nih.gov Furthermore, MAO-B-induced oxidative stress can promote neuronal hyperexcitability by impairing GABAergic inhibition, increasing the risk of excitotoxicity and neuronal damage. nih.gov The interplay between MAO-B activity, ROS generation, and neuroinflammation forms a vicious cycle that contributes to neuronal dysfunction and accelerates neurodegeneration. researchgate.netnih.govwikipedia.orgpmlive.com

Elevated MAO-B Activity in Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease)

Historical Context of Monoamine Oxidase Inhibitors as Therapeutic Agents

The therapeutic potential of MAO inhibitors was serendipitously discovered in the 1950s with iproniazid, an antituberculosis agent, which was observed to have antidepressant properties. This led to the development of early MAOIs, such as phenelzine, isocarboxazid, and tranylcypromine, which were non-selective and irreversibly inhibited both MAO-A and MAO-B. europeanpharmaceuticalreview.com

While these first-generation MAOIs proved effective as antidepressants, their widespread use was limited by severe side effects, most notably the "cheese effect" or tyramine-induced hypertensive crises. This dangerous interaction occurred because non-selective MAO inhibition prevented the breakdown of dietary tyramine in the gastrointestinal tract, leading to a surge in blood pressure. springer.com The recognition of two distinct MAO isoforms in the late 1960s spurred the development of selective MAOIs, aiming to mitigate these adverse effects and improve safety profiles. This led to the introduction of selective MAO-B inhibitors like selegiline (B1681611) and rasagiline (B1678815), and reversible MAO-A inhibitors such as moclobemide. europeanpharmaceuticalreview.com

Eigenschaften

IUPAC Name

N-[(3S)-1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13(23)21-16-10-19(24)22(11-16)17-5-7-18(8-6-17)25-12-14-3-2-4-15(20)9-14/h2-9,16H,10-12H2,1H3,(H,21,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAVCCUQTALHOB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676479-06-4
Record name Sembragiline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676479064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEMBRAGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W9672PNJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Sembragiline: Pharmacological Profile and Mechanism of Action

Nomenclature and Research Designations of Sembragiline

This compound, also known by its International Nonproprietary Name (INN) and United States Adopted Name (USAN), has been assigned several research and developmental code names throughout its investigation. These include EVT-302, RG-1577, and RO-4602522 ontosight.aiwikipedia.orgnih.govnih.govwikipedia.org. The chemical is formally identified by its IUPAC name, N-[(3S)-1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide wikipedia.orgnih.gov. Its unique chemical structure distinguishes it from other MAO-B inhibitors like lazabemide (B1674597) and selegiline (B1681611) nih.govnih.govresearchgate.net. This compound's Chemical Abstracts Service (CAS) Registry Number is 676479-06-4, and its PubChem Compound Identifier (CID) is 10246762 wikipedia.orgnih.govwikipedia.orguni.luuni-freiburg.de. The compound has been under development by pharmaceutical companies such as Roche and Evotec SE wikipedia.orgwikipedia.orgresearchandmarkets.com.

Classification as a Potent, Selective, and Long-Acting Reversible Monoamine Oxidase B Inhibitor

This compound is classified as a potent, selective, and long-acting reversible inhibitor of monoamine oxidase B (MAO-B) wikipedia.orgnih.govwikipedia.orgnih.govresearchgate.netmedchemexpress.cn. This classification is crucial as it distinguishes this compound from non-selective MAO inhibitors and those with irreversible binding, which can carry different pharmacological implications. It demonstrates remarkable selectivity for MAO-B, inhibiting its enzymatic activity with approximately 600-fold greater potency compared to monoamine oxidase A (MAO-A) nih.govnih.govresearchgate.netresearchgate.net. This high selectivity allows for complete MAO-B inhibition without significantly affecting MAO-A activity nih.govnih.govresearchgate.net. Furthermore, in binding assays, this compound at a concentration of 10 µM showed no affinity for over 100 different receptors, enzymes, and ion channels, indicating a lack of significant off-target activities nih.govresearchgate.netresearchgate.net.

Molecular and Cellular Mechanisms of MAO-B Inhibition by this compound

The primary pharmacological action of this compound is centered on its interaction with the MAO-B enzyme, leading to a cascade of molecular and cellular effects within the brain.

Selective Inhibition of MAO-B Enzymatic Activity

This compound potently inhibits the enzymatic activity of human MAO-B with an observed half-maximal inhibitory concentration (IC50) ranging from 5 to 6 nM in in vitro affinity assays nih.govnih.govresearchgate.net. This potent inhibition is coupled with its high selectivity, being approximately 600-fold more potent in inhibiting MAO-B than MAO-A nih.govnih.govresearchgate.netresearchgate.net. This allows this compound to achieve comprehensive MAO-B inhibition without impacting MAO-A activity nih.govresearchgate.netresearchgate.net.

In animal studies, this compound rapidly enters the brain after oral administration and produces dose-dependent inhibition of MAO-B activity nih.govresearchgate.netresearchgate.net. For instance, in rats, complete brain MAO-B inhibition was achieved at doses of 0.3–1 mg/kg, with maximal inhibition (approximately 90%) observed within 2 hours researchgate.net. This inhibition is long-lasting, with the degree of inhibition remaining constant for more than 6 hours and slowly declining over approximately 72 hours, demonstrating the reversibility of MAO-B inhibition by this compound researchgate.net. Importantly, no inhibition of brain MAO-A enzymatic activity was observed at any of the tested doses researchgate.net.

The following table illustrates the comparative potency and selectivity of this compound against MAO-A and MAO-B:

CompoundIC50 MAO-A (nM)IC50 MAO-B (nM)Selectivity (MAO-A/MAO-B)
This compound>30005-6>600
Rasagiline (B1678815)12003400
Selegiline20008250

Note: Data adapted from preclinical studies nih.govnih.govresearchgate.netresearchgate.net.

Impact on Brain Dopamine (B1211576) Levels and Neurotransmission

The primary mechanism of action for this compound involves the inhibition of MAO-B, an enzyme responsible for the breakdown of dopamine in the brain ontosight.aimedchemexpress.cn. By selectively inhibiting MAO-B, this compound reduces the catabolism of dopamine, leading to increased levels of this neurotransmitter available for neuronal transmission ontosight.aimedchemexpress.cn. This increase in dopamine levels is particularly beneficial in neurological conditions characterized by dopamine deficiency ontosight.ai.

Research findings support this mechanism; for instance, this compound has been shown to potentiate the hyperlocomotor activity induced by 2-phenylethylamine (PEA), an MAO-B substrate, in rats researchgate.net. This effect is indicative of increased monoamine levels in the brain due to MAO-B inhibition researchgate.net. Positron emission tomography (PET) studies in humans have confirmed that this compound crosses the blood-brain barrier and effectively inhibits brain MAO-B enzyme activity in a dose-related manner, leading to near-maximal inhibition nih.govnih.govresearchgate.net.

Effects on Other Monoaminergic Systems and Neurotransmitter Metabolism

Beyond dopamine, MAO-B is also involved in the deamination of other monoamines, such as phenylethylamine, and has been suggested to participate in the catabolism of noradrenaline nih.govresearchgate.net. MAO-B is additionally highly expressed in serotonin-containing neurons, such as those found in the raphe nucleus nih.govresearchgate.net. By inhibiting MAO-B, this compound is expected to contribute to re-establishing a physiological balance of monoaminergic neurotransmission nih.gov.

Despite its impact on monoaminergic systems, this compound's high selectivity for MAO-B ensures that it does not lead to adverse interactions typically associated with non-selective MAO inhibitors. Specifically, this compound did not induce the serotonin (B10506) syndrome when co-administered with the serotonin precursor L-5-hydroxytryptophan and antidepressants like fluoxetine (B1211875) researchgate.netresearchgate.netnih.gov. Furthermore, it did not potentiate the pressor effect of tyramine (B21549), a concern with less selective MAO inhibitors researchgate.netresearchgate.netnih.gov.

Beyond MAO-B Inhibition: Potential Multi-Target Mechanisms of this compound

While its primary action is MAO-B inhibition, this compound's therapeutic potential extends to other mechanisms relevant to neurodegenerative diseases. Increased MAO-B activity, particularly in conditions like Alzheimer's disease (AD), is linked to the increased production of hydrogen peroxide and reactive oxygen species (ROS) nih.govnih.govresearchgate.netmedchemexpress.cnresearchgate.netnih.govfrontiersin.org. These ROS contribute significantly to oxidative stress and neurodegenerative pathology nih.govnih.govresearchgate.netmedchemexpress.cnnih.govfrontiersin.org.

This compound's inhibition of MAO-B directly reduces the formation of these toxic ROS and mitigates oxidative stress nih.govresearchgate.netmedchemexpress.cnnih.gov. In experiments using transgenic animal models that conditionally overexpress MAO-B in astroglia, this compound demonstrated protective effects against neuronal loss and effectively reduced both ROS formation and reactive astrogliosis nih.govresearchgate.netnih.gov. These findings suggest that this compound may play a role in modulating neurodegenerative and neuroinflammatory processes, which are highly relevant to the pathogenesis of neurodegenerative disorders nih.gov. Additionally, in rats, this compound administration increased the production of neuromodulatory amines associated with motivation and cognition nih.gov.

Modulation of Reactive Oxygen Species (ROS) Formation

The enzymatic activity of monoamine oxidase B (MAO-B) is directly linked to the generation of hydrogen peroxide (H2O2) and other reactive oxygen species (ROS) as byproducts of monoamine catabolism wikipedia.orgmims.commims.comguidetopharmacology.org. In the context of neurodegenerative diseases such as Alzheimer's, elevated MAO-B expression, particularly in reactive astroglia, leads to an increased production of these oxidative species wikipedia.orgmims.commims.com. This oxidative stress is considered a significant contributor to neuronal damage and disease progression wikipedia.orgmims.combmrb.io.

This compound, through its potent and selective inhibition of MAO-B, effectively modulates and reduces the formation of these detrimental ROS wikipedia.orgmims.comflybase.orgmims.com. Experimental evidence from transgenic animal models, where MAO-B is conditionally overexpressed in astroglia, has demonstrated that this compound treatment leads to a reduction in ROS formation wikipedia.orgflybase.org. This reduction in oxidative stress is a key aspect of its proposed therapeutic benefit, aiming to mitigate ROS-induced neuronal injury wikipedia.org16streets.com.

The table below summarizes key pharmacological data related to this compound's interaction with MAO enzymes:

ParameterValueReference
MAO-B IC50 (in vitro)5-6 nM 16streets.commims.com
Selectivity (MAO-B vs. MAO-A)>600-fold 16streets.commims.comflybase.org

Influence on Neuroinflammatory Pathways and Reactive Astrogliosis

Neuroinflammation, characterized by the activation and proliferation of glial cells, particularly astrocytes (astrogliosis), is a prominent feature in the pathology of Alzheimer's disease and other neurological disorders wikipedia.org16streets.commims.commims.comfishersci.cawikipedia.org. In AD, hypertrophic and activated astrocytes that surround amyloid plaques exhibit high levels of MAO-B expression wikipedia.org16streets.commims.commims.com. This heightened MAO-B activity contributes to the neuroinflammatory environment.

This compound has been shown to exert a significant influence on these neuroinflammatory pathways. In transgenic animal models engineered to overexpress MAO-B in astroglia, treatment with this compound effectively reduced reactive astrogliosis wikipedia.org16streets.comflybase.org. This inhibitory effect on MAO-B-induced astrocyte activation suggests a potential mechanism by which this compound could mitigate neuroinflammation 16streets.commims.com. Observations from clinical studies, which noted hippocampal atrophy in this compound-treated patients, have led to the hypothesis that this effect might be attributable to a reduction in astrocytosis resulting from MAO-B inhibition 16streets.com. Further research is necessary to fully elucidate the intricate role of MAO-B in neuroinflammation and the precise mechanisms by which this compound modulates these processes 16streets.com.

Putative Neuroprotective Mechanisms

The neuroprotective potential of this compound is multifaceted, primarily stemming from its ability to inhibit MAO-B and, consequently, reduce oxidative stress and neuroinflammation wikipedia.orgmims.com. The direct link between MAO-B inhibition and the reduction of reactive oxygen species (ROS) formation, as well as the amelioration of reactive astrogliosis, forms the cornerstone of its putative neuroprotective actions wikipedia.orgmims.com.

In preclinical models, particularly transgenic animal models overexpressing MAO-B in astroglia, this compound has demonstrated the capacity to protect against neuronal loss wikipedia.orgflybase.org. Specifically, studies in mice overexpressing MAO-B showed that this compound prevented the degeneration of dopaminergic neurons in the substantia nigra 16streets.com. Beyond its direct impact on oxidative stress and glial activation, MAO-B inhibition by this compound may also contribute to neuroprotection by helping to restore physiological levels of monoaminergic neurotransmitters in the brain, such as dopamine, noradrenaline, and serotonin, which are often found to be depleted in neurodegenerative conditions like AD mims.comciteab.com. This dual mechanism, involving both the reduction of oxidative damage and the re-establishment of monoaminergic neurotransmission, is posited to confer beneficial effects in AD pathology mims.com.

While preclinical findings have highlighted the neuroprotective promise of this compound, the translation to clinical efficacy in complex human neurodegenerative diseases like AD has presented challenges. A Phase II clinical trial in patients with moderate AD, for instance, did not meet its primary and secondary endpoints for cognitive or functional improvement, although a numerical reduction in the worsening of neuropsychiatric symptoms was observed 16streets.comfishersci.cawikipedia.org. This outcome underscores the complexity of AD and suggests that the timing or stage of intervention, as well as the intricate interplay of disease mechanisms, may influence the observable clinical benefits of neuroprotective strategies wikipedia.org.

Preclinical Research and Investigational Studies of Sembragiline

In Vitro Pharmacological Characterization of Sembragiline

The in vitro studies of this compound have elucidated its enzyme affinity, selectivity, reversibility of inhibition, and cross-reactivity profiles.

This compound demonstrates high potency and selectivity for human monoamine oxidase B (MAO-B). It inhibits the enzymatic activity of human MAO-B with an IC50 value ranging from 5 to 6 nM nih.govnih.govprobechem.com. This inhibition is highly selective, showing greater than 600-fold selectivity for MAO-B over monoamine oxidase A (MAO-A) nih.govnih.govprobechem.comresearchgate.net. Similar selectivity and potency profiles have been observed with rat enzymes researchgate.net. This high selectivity ensures that this compound can achieve complete MAO-B inhibition without affecting MAO-A activity nih.govnih.gov.

For comparative purposes, the table below illustrates the inhibitory potencies (IC50) and selectivity ratios of this compound alongside other known MAO-B inhibitors like Rasagiline (B1678815) and Selegiline (B1681611).

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity (MAO-A/MAO-B)
This compound5-6>3000>600
RasagilineData variesData variesData varies
SelegilineData variesData variesData varies

This compound is characterized as a potent, selective, and slowly reversible or reversible inhibitor of MAO-B nih.govnih.govresearchgate.netresearchgate.net. In vivo studies in rats have demonstrated its long-lasting MAO-B inhibition. Following a single oral administration of 0.3 mg/kg, this compound rapidly entered the brain, achieving maximal MAO-B inhibition (approximately 90%) within 2 hours. This substantial inhibition was maintained for more than 6 hours and gradually declined, with activity returning to pre-treatment levels after approximately 72 hours researchgate.netresearchgate.net. This time course of inhibition confirms the reversible nature of this compound's interaction with MAO-B researchgate.net. Importantly, no inhibition of MAO-A enzymatic activity was observed at any of the tested doses researchgate.netresearchgate.net.

Beyond its primary target, MAO-B, this compound has been assessed for potential off-target activities. In comprehensive binding assays, this compound demonstrated no affinity for more than 100 different receptors, enzymes, and ion channels when tested at a concentration of 10 µM nih.govprobechem.comresearchgate.net. This broad lack of cross-reactivity suggests a highly specific pharmacological profile, minimizing the likelihood of unintended interactions with other biological systems researchgate.net.

Reversibility and Duration of MAO-B Inhibition in Cellular Assays

In Vivo Efficacy and Mechanistic Studies in Animal Models

In vivo studies have investigated this compound's efficacy and mechanistic actions, particularly in the context of Alzheimer's disease pathology.

Monoamine oxidase B (MAO-B) has been implicated in the pathogenesis of Alzheimer's disease (AD) and other neurodegenerative disorders researchgate.netresearchgate.netnih.govfrontiersin.org. Increased MAO-B expression is observed in astroglia adjacent to amyloid plaques in the brains of AD patients researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.net. This elevated MAO-B activity is hypothesized to lead to an increased production of hydrogen peroxide and reactive oxygen species (ROS), thereby contributing to AD pathology researchgate.netresearchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.net. Consequently, the reduction of ROS-induced oxidative stress through the inhibition of MAO-B activity is considered a potential strategy to delay disease progression researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.net.

In animal models, particularly transgenic models conditionally overexpressing MAO-B in astroglia, this compound has demonstrated significant neuroprotective effects. Treatment with this compound protected against neuronal loss and effectively reduced both reactive oxygen species (ROS) formation and reactive astrogliosis nih.govprobechem.comresearchgate.netnih.govfrontiersin.org. This reduction in oxidative stress markers and neuroinflammatory responses supports the hypothesis that MAO-B inhibition can modulate the neurodegenerative and neuroinflammatory processes relevant to AD pathogenesis nih.govresearchgate.netnih.gov.

Models of Alzheimer's Disease Pathology

Attenuation of Reactive Astrogliosis and Neuroinflammation

Preclinical studies have shown that this compound effectively attenuates reactive astrogliosis and neuroinflammation. In mouse models overexpressing MAO-B, administration of this compound reduced oxidative stress and astrogliosis nih.gov. This effect is significant because hypertrophic activated astrocytes surrounding amyloid plaques in AD express high levels of MAO-B, and MAO-B overexpression-induced astrocyte activation can be blocked by this compound nih.gov. Furthermore, in transgenic animal models where MAO-B is conditionally overexpressed in astroglia, this compound protected against reactive astrogliosis and reduced the formation of reactive oxygen species (ROS) researchgate.netresearchgate.net. The inhibition of the MAO-B enzyme is hypothesized to reduce neuroinflammation, including reactive astrocytosis, a process often associated with elevated MAO-B density in various neuropsychiatric diseases researchgate.netnih.govresearchgate.netfrontiersin.org. MAO-B expression is known to escalate with age and inflammation, likely due to increased astrocyte proliferation researchgate.net.

Protection Against Neuronal Loss (e.g., dopaminergic neurons)

This compound has demonstrated protective effects against neuronal loss in preclinical settings. In mice overexpressing MAO-B, this compound administration prevented the loss of dopaminergic neurons in the substantia nigra nih.gov. This neuroprotective effect is further supported by findings in transgenic animal models conditionally overexpressing MAO-B in astroglia, where this compound protected against general neuronal loss researchgate.netresearchgate.net. The proposed mechanism for this neuroprotection involves the reduction of toxic ROS formation through MAO-B inhibition, which is thought to contribute to disease pathogenesis researchgate.netnih.gov.

Impact on Cognitive and Behavioral Deficits in Disease Models

In rat models, this compound was observed to increase the production of neuromodulatory amines, which are associated with motivation and cognition nih.gov. However, in a Phase II clinical trial (MAyflOwer RoAD) involving patients with moderate Alzheimer's disease, this compound did not meet its primary endpoint of cognitive benefit, as measured by the Alzheimer's Disease Assessment Scale-Cognitive Behavior 11-item Subscale (ADAS-Cog11) nih.govnih.govresearchgate.netfiercebiotech.com. Despite this, post hoc analyses of the study suggested a potential beneficial effect on neuropsychiatric symptoms and functioning in patient subgroups with more severe baseline behavioral impairments nih.govnih.govresearchgate.net.

Specifically, at Week 52, a notable treatment effect on neuropsychiatric symptoms, assessed by the Behavioral Pathology in Alzheimer's Disease Rating Scale-Family Workup (BEHAVE-AD-FW), was observed. For the 1 mg this compound group, the difference relative to placebo was -2.80 (p = 0.014), and for the 5 mg group, it was -2.64 (p = 0.019) nih.govnih.govresearchgate.net. Regarding functioning, as measured by the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), differences relative to placebo at Week 52 were 2.64 (p = 0.051) for the 1 mg group and 1.89 (p = 0.160) for the 5 mg group nih.govnih.govresearchgate.net.

Table 1: Impact of this compound on Cognitive and Behavioral Measures in Moderate AD (Week 52, relative to placebo)

MeasureThis compound 1 mg (Difference vs. Placebo)This compound 5 mg (Difference vs. Placebo)
ADAS-Cog11 Change from Baseline-0.15 (p = 0.865)0.90 (p = 0.312)
ADCS-ADL Change from Baseline2.64 (p = 0.051)1.89 (p = 0.160)
BEHAVE-AD-FW Change from Baseline-2.80 (p = 0.014)-2.64 (p = 0.019)

Models of Parkinson's Disease Pathology

This compound's role as an MAO-B inhibitor positions it as a relevant compound for investigation in models of Parkinson's disease (PD) pathology. PD is characterized by the progressive degeneration and loss of dopaminergic neurons, particularly in the substantia nigra nih.govresearchgate.netmdpi.com. MAO-B levels are known to be enhanced in the brains of PD patients due to gliosis mdpi.com. This compound is designed to safeguard dopamine (B1211576) by inhibiting MAO-B, an enzyme that breaks it down fiercebiotech.com.

Preservation of Dopaminergic Neurons in Substantia Nigra

In preclinical studies, this compound has shown the ability to preserve dopaminergic neurons. Specifically, in mouse models overexpressing MAO-B, this compound administration prevented the loss of dopaminergic neurons in the substantia nigra nih.gov. This finding is crucial given the hallmark neuropathology of Parkinson's disease, which involves the degeneration of these specific neurons nih.govresearchgate.net.

Effects on Motor Symptoms and Locomotor Activity

Preclinical investigations have also explored this compound's effects on motor activity. In rats, this compound was found to potentiate the hyperlocomotor activity induced by 2-phenylethylamine (PEA), a substrate of MAO-B researchgate.net. This suggests that by inhibiting MAO-B, this compound can influence monoaminergic systems involved in locomotor control.

Investigation in Models of Other Neurological or Psychiatric Conditions

Beyond Alzheimer's and Parkinson's diseases, the broader implications of MAO-B inhibition by this compound extend to other neurological and psychiatric conditions. Elevated MAO-B density has been observed in postmortem analyses of various neuropsychiatric diseases, including Huntington's disease, amyotrophic lateral sclerosis, and alcohol use disorder researchgate.netfrontiersin.org. The preclinical findings regarding this compound's ability to protect against neuronal loss and reduce reactive astrogliosis and ROS formation underscore its potential therapeutic benefit across a spectrum of "other neurological disorders" researchgate.netresearchgate.net. Historically, this compound was also investigated and patented as a potential smoking-cessation agent frontiersin.org.

Preclinical Safety and Interaction Profile

Preclinical safety and interaction profiling are critical steps in the development of new pharmaceutical compounds, providing essential insights into their potential risks and drug-drug interaction liabilities before human trials. For this compound, a novel selective monoamine oxidase type B (MAO-B) inhibitor, extensive preclinical studies were conducted to evaluate its safety profile, particularly concerning the risks of serotonin (B10506) syndrome and tyramine (B21549) pressor potentiation, as well as its interaction with cytochrome P450 enzymes.

Evaluation of Serotonin Syndrome Risk

The potential for a drug to induce serotonin syndrome, a serious adverse reaction resulting from excessive serotonergic activity, is a key safety concern, especially for compounds affecting monoamine metabolism. Preclinical investigations into this compound demonstrated a favorable profile regarding this risk. Studies in animals showed that this compound did not induce serotonin syndrome when co-administered with the serotonin precursor L-5-hydroxytryptophan in combination with antidepressants such as fluoxetine (B1211875). wikipedia.orgwikipedia.orgwikipedia.org This finding suggests that this compound's high selectivity for MAO-B contributes to a reduced risk of serotonergic overstimulation. wikipedia.orgwikipedia.org

Table 1: Preclinical Evaluation of Serotonin Syndrome Risk for this compound

Study ParameterCo-administered CompoundsOutcomeImplicationCitation
Serotonin Syndrome Induction (animal)L-5-hydroxytryptophan + FluoxetineNo induction of serotonin syndromeFavorable clinical safety profile due to MAO-B selectivity wikipedia.orgwikipedia.orgwikipedia.org

Assessment of Tyramine Pressor Potentiation

The "cheese effect," or tyramine pressor potentiation, is a well-known adverse effect associated with non-selective monoamine oxidase inhibitors (MAOIs), where the consumption of tyramine-rich foods can lead to dangerously high blood pressure. Preclinical studies evaluated this compound's potential to cause this effect. Results indicated that this compound did not potentiate the pressor effect of tyramine. wikipedia.orgwikipedia.orgwikipedia.org This lack of potentiation was observed even when this compound was administered at doses exceeding those required to achieve complete MAO-B inhibition in the brain. wikipedia.org This suggests that this compound's selective inhibition of MAO-B, without significant inhibition of MAO-A (which metabolizes tyramine), contributes to its low risk of tyramine-induced hypertensive reactions.

Table 2: Preclinical Assessment of Tyramine Pressor Potentiation for this compound

Study ParameterCo-administered CompoundOutcomeDoses TestedCitation
Tyramine Pressor Potentiation (animal)TyramineNo potentiation of pressor effectDoses in excess of those necessary for complete brain MAO-B inhibition wikipedia.orgwikipedia.orgwikipedia.org

Cytochrome P450 Enzyme Interaction Studies

Cytochrome P450 (CYP450) enzymes play a crucial role in drug metabolism, and understanding a new compound's interaction with these enzymes is vital for predicting potential drug-drug interactions. Studies were conducted to determine the inhibition of CYP450 enzymes by this compound using recombinant human isoenzymes and fluorescent substrates. wikipedia.org The specific human CYP450 isoenzymes and their respective substrates utilized in these interaction studies included CYP3A4 (with midazolam, testosterone, and nifedipine), CYP2C19 (with (S)-mephenytoin), CYP2C9 (with diclofenac), CYP2D6 (with bufuralol), and CYP1A2 and CYP1A1 (with tacrine). wikipedia.org These studies are essential for characterizing the metabolic profile of this compound and its potential to affect the metabolism of co-administered drugs.

Table 3: Cytochrome P450 Enzymes and Substrates Used in this compound Interaction Studies

CYP450 IsoenzymeSubstrates Used in StudiesCitation
CYP3A4Midazolam, Testosterone, Nifedipine wikipedia.org
CYP2C19(S)-mephenytoin wikipedia.org
CYP2C9Diclofenac wikipedia.org
CYP2D6Bufuralol wikipedia.org
CYP1A2 and CYP1A1Tacrine wikipedia.org

Clinical Development and Translational Research of Sembragiline

Phase I Clinical Investigations: Brain MAO-B Occupancy and Pharmacodynamics

Phase I clinical investigations of sembragiline focused on characterizing its brain MAO-B occupancy and pharmacodynamic profile, primarily utilizing Positron Emission Tomography (PET) imaging. These studies aimed to establish dose-occupancy relationships and correlations between systemic exposure and central MAO-B inhibition in both healthy volunteers and patient populations. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org

Positron Emission Tomography (PET) Imaging Studies with [11C]-L-deprenyl-D2

Positron Emission Tomography (PET) imaging studies were crucial for assessing brain MAO-B inhibition by this compound. researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netd-nb.info The radiotracer employed for these investigations was [11C]-L-deprenyl-D2, a well-established ligand for measuring MAO-B activity in the human brain. researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netd-nb.info Studies were conducted in both healthy elderly control (EC) subjects and patients diagnosed with Alzheimer's disease. researchgate.netnih.govnih.gov

The PET scan procedures involved a baseline scan to measure pre-treatment MAO-B enzyme activity, followed by a second scan performed at trough concentrations under steady-state conditions, typically after 6 to 15 days of daily this compound administration. nih.gov Intravenous bolus injections of [11C]-L-deprenyl-D2 were administered, with injected radioactivity targeted at approximately 300 MBq. nih.gov The injected mass of deprenyl (B1670267) was carefully controlled to be ≤100 μg, ensuring it was significantly lower than typical therapeutic doses of deprenyl (e.g., 5-10 mg for Parkinson's disease) to prevent any confounding effect on MAO-B inhibition by the tracer itself. nih.gov

Dose-Occupancy Relationships in Healthy Volunteers and Patient Populations

This compound demonstrated a dose-related increase in brain MAO-B inhibition. In studies involving young healthy subjects who received single doses of 5 mg and 15 mg this compound, a clear increase in brain MAO-B inhibition was observed. nih.gov For subjects receiving daily doses of 5 mg this compound over 2 to 10 days, MAO-B inhibition ranged from 52–78% in cortical regions and 73–87% in subcortical regions. nih.gov At a higher dose of 15 mg this compound, inhibition levels were 68–74% in cortical regions and 83–86% in subcortical regions. nih.gov

Crucially, in studies involving patients with AD and elderly control subjects, daily treatment with 1 mg this compound resulted in near-maximal inhibition of brain MAO-B, irrespective of the population. researchgate.netnih.govresearchgate.netnih.gov In contrast, lower doses of 0.1 mg and 0.2 mg were associated with less consistent and highly variable levels of inhibition. nih.gov Across all treatment groups, a trend was observed for higher levels of MAO-B inhibition in subcortical regions, such as the hippocampus, thalamus, and striatum, compared to cortical regions. nih.gov

The following table summarizes the brain MAO-B inhibition percentages observed with different this compound doses:

Table 1: Brain MAO-B Inhibition by this compound Doses

Dose (mg)PopulationCortical Regions Inhibition (%)Subcortical Regions Inhibition (%)
0.1AD/ECLower and VariableLower and Variable
0.2AD/ECLower and VariableLower and Variable
1AD/ECNear-maximalNear-maximal
5 (daily)Healthy52–7873–87
5 (single)HealthyDose-related increaseDose-related increase
15 (daily)Healthy68–7483–86
15 (single)HealthyDose-related increaseDose-related increase

Correlations Between Systemic Exposure and Central MAO-B Inhibition

The relationship between this compound plasma concentration and brain MAO-B inhibition was thoroughly investigated. At steady state, the data revealed an Emax (maximal effect) of approximately 80–90% across various brain regions of interest for both AD patients and EC subjects. researchgate.netnih.govresearchgate.netnih.gov The EC50 (concentration producing 50% of the maximal effect) was determined to be 1–2 ng/mL. researchgate.netnih.govresearchgate.netnih.gov

A graphical representation of pre-scan this compound plasma concentration versus MAO-B inhibition at steady-state conditions demonstrated a sharp increase in inhibition at low plasma concentrations, which then plateaued. nih.gov This plateau in MAO-B inhibition was observed at plasma concentrations ranging from 20–50 ng/mL, consistently across both AD patients and EC subjects. nih.gov

A population-pharmacodynamic model, integrating data from both healthy volunteers and AD patients, further supported these findings. This model predicted that median enzyme inhibition would exceed 80% for daily doses of 1 mg or greater in the hippocampus, even 24 hours after the last dose. nih.gov Notably, slightly lower EC50 values were estimated for patients with AD compared to the elderly control subjects. nih.gov

Phase II Clinical Trials for Alzheimer's Disease (MAyflOwer RoAD Trial)

Following the promising Phase I results, this compound progressed into Phase II clinical trials for Alzheimer's disease, with the MAyflOwer RoAD Trial being a key study. nih.govresearchgate.net This trial aimed to evaluate the efficacy, safety, and tolerability of this compound in patients with moderate AD. nih.gov

Study Design and Methodological Considerations

The MAyflOwer RoAD trial (NCT01677754) was a randomized, double-blind, placebo-controlled Phase II study. nih.govresearchgate.net A total of 542 patients diagnosed with moderate dementia, characterized by a Mini-Mental State Examination (MMSE) score between 13 and 20, were enrolled. nih.govresearchgate.net All participants were already receiving background treatment with acetylcholinesterase inhibitors, with or without memantine. nih.gov Patients were randomized in a 1:1:1 ratio to receive either 1 mg this compound, 5 mg this compound, or placebo once daily orally for a duration of 52 weeks. nih.gov The doses of 1 mg and 5 mg this compound were selected based on the brain MAO-B occupancy data obtained from the earlier human PET studies, which indicated near-maximal inhibition at these levels. nih.gov

Primary and Secondary Efficacy Endpoint Analyses

The primary efficacy endpoint of the MAyflOwer RoAD trial was cognitive function, as measured by the Alzheimer's Disease Assessment Scale-Cognitive Behavior 11-item Subscale (ADAS-Cog11). nih.gov Over the 52-week study period, cognitive function, as measured by ADAS-Cog11, declined in all groups, which was an expected observation for a moderate AD patient population on background acetylcholinesterase inhibitors. nih.gov However, treatment with this compound did not provide any additional benefit on cognition at any measured time point, indicating that the primary endpoint was not met. nih.govresearchgate.net

Secondary efficacy endpoints included measures of daily living activities and neuropsychiatric symptoms. nih.gov While the primary cognitive endpoint was not achieved, post hoc analyses suggested potential effects on neuropsychiatric symptoms and functioning, particularly in subgroups of patients with more severe baseline behavioral symptoms. nih.gov At Week 52, there were observed differences in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale, with the 1 mg and 5 mg this compound groups showing differences of 2.64 (p = 0.051) and 1.89 (p = 0.160) relative to placebo, respectively. nih.gov A statistically significant treatment effect on neuropsychiatric symptoms, assessed by the Behavioral Pathology in Alzheimer's Disease Frequency-Severity Scale (BEHAVE-AD-FW), was also observed at Week 52: –2.80 (p = 0.014) for the 1 mg group and –2.64 (p = 0.019) for the 5 mg group, relative to placebo. nih.gov Specifically, individual domains of the BEHAVE-AD-FW showed a potential trend toward a treatment effect in activity disturbances and aggressiveness for both this compound dose groups. nih.gov In terms of global clinical change (ADCS-CGIC), a smaller proportion of patients in the this compound groups (66% for both 1 mg and 5 mg) showed worsening compared to placebo (80%), though this difference was not statistically significant. nih.gov

Table 2: Key Efficacy Endpoint Results from MAyflOwer RoAD Trial (Week 52)

EndpointThis compound 1 mg vs. Placebo (Difference)This compound 5 mg vs. Placebo (Difference)p-value (1 mg)p-value (5 mg)
ADAS-Cog11No additional benefitNo additional benefitNot significantNot significant
ADCS-ADL2.641.890.0510.160
BEHAVE-AD-FW-2.80-2.640.0140.019
ADCS-CGIC (Worsening)66% (vs. 80% placebo)66% (vs. 80% placebo)Not significantNot significant

Despite achieving near-maximal brain MAO-B inhibition, the absence of a significant cognitive benefit in the MAyflOwer RoAD trial contrasted with some earlier findings from lazabemide (B1674597) trials, another MAO-B inhibitor. nih.govresearchgate.net

Cognitive Assessment Outcomes (e.g., ADAS-Cog11)

In the Phase II MAyflOwer RoAD study (NCT01677754), a randomized, double-blind, placebo-controlled trial involving 542 patients with moderate AD, this compound was evaluated for its impact on cognitive function. iiab.menih.gov The primary endpoint of the study was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Behavior 11-item Subscale (ADAS-Cog11) score over 52 weeks. iiab.menih.gov The study did not meet this primary endpoint. iiab.menih.govuni.lu At Week 52, the differences in ADAS-Cog11 change from baseline between the this compound groups and the placebo group were not statistically significant. iiab.menih.gov

Table 1: Change from Baseline in ADAS-Cog11 at Week 52 (MAyflOwer RoAD Study)

Treatment GroupMean Difference from Placebo (Change from Baseline)p-value
This compound 1 mg-0.150.865
This compound 5 mg0.900.312
Data adapted from Nave S et al., 2017. iiab.menih.gov
Functional Capacity and Activities of Daily Living Measures (e.g., ADCS-ADL)

Functional capacity was assessed using the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale. iiab.menih.gov While there were numerical differences favoring this compound at Week 52, these did not reach statistical significance. iiab.menih.gov No significant differences in ADCS-ADL were observed at earlier time points (Weeks 12, 24, or 36). iiab.me

Table 2: Difference from Placebo in ADCS-ADL at Week 52 (MAyflOwer RoAD Study)

Treatment GroupMean Difference from Placebo (Change from Baseline)p-value
This compound 1 mg2.640.051
This compound 5 mg1.890.160
Data adapted from Nave S et al., 2017. iiab.menih.gov
Neuropsychiatric Symptom Evaluation (e.g., BEHAVE-AD-FW)

Evaluation of neuropsychiatric symptoms (NPS) was conducted using the Behavioral Pathology in Alzheimer's Disease Frequency-Weighted Severity Scale (BEHAVE-AD-FW). iiab.menih.gov A treatment effect on neuropsychiatric symptoms was suggested at Week 52. iiab.menih.gov

Table 3: Difference from Placebo in BEHAVE-AD-FW at Week 52 (MAyflOwer RoAD Study)

Treatment GroupMean Difference from Placebo (Change from Baseline)p-value
This compound 1 mg-2.800.014
This compound 5 mg-2.640.019
Data adapted from Nave S et al., 2017. iiab.menih.gov

Subgroup Analyses and Identification of Responsive Patient Populations

A post hoc subgroup analysis of the MAyflOwer RoAD study revealed greater treatment effects on behavior and functioning in patients who presented with more severe baseline behavioral symptoms (defined as BEHAVE-AD-FW scores above the median at baseline). iiab.menih.gov This suggests that this compound's potential effects on neuropsychiatric symptoms and functioning might be more pronounced in a specific subset of the AD patient population. iiab.menih.gov

Clinical Research in Other Therapeutic Areas

Beyond Alzheimer's disease, this compound has been explored for its therapeutic potential in other indications, leveraging its mechanism as a selective MAO-B inhibitor. wikipedia.org

Studies for Major Depressive Disorder

Investigations for Smoking Cessation

This compound was investigated as a potential treatment for smoking withdrawal. nih.gov A randomized, double-blind, placebo-controlled Phase II clinical trial was conducted to evaluate its efficacy in aiding smoking cessation. The findings from this trial indicated that this compound was not superior to placebo in assisting individuals to quit smoking. This outcome suggested that MAO-B inhibitors, in this context, may not be effective agents for smoking cessation. Despite the lack of efficacy, this compound demonstrated a good safety profile in a smoking cessation study involving over 400 subjects. guidetopharmacology.org

Rationale for Discontinuation of Clinical Development in Specific Indications

The clinical development of this compound was discontinued (B1498344) in certain indications due to a lack of demonstrated efficacy.

Smoking Cessation: Development for smoking withdrawal was halted because the compound did not show superiority over placebo in helping smokers achieve cessation. nih.gov

Alzheimer's Disease (AD): this compound's clinical development for moderate Alzheimer's disease was discontinued following Phase II/III trials. A notable Phase II study, known as MAyflOwer RoAD (NCT01677754), evaluated this compound in patients with moderate AD who were already receiving standard background therapy, including acetylcholinesterase inhibitors, with or without memantine. guidetopharmacology.org The study, which included groups treated with this compound and a placebo group, spanned 52 weeks. guidetopharmacology.org

The primary endpoint of the MAyflOwer RoAD study, which assessed cognitive function using the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog11), was not met. guidetopharmacology.org At Week 52, there was no statistically significant difference in ADAS-Cog11 change from baseline between the this compound-treated groups and the placebo group.

While no significant benefit was observed in functional measures as assessed by the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL), a potential treatment effect on neuropsychiatric symptoms, measured by the Behavioral Pathology in Alzheimer's Disease Rating Scale–Frequency Weighted (BEHAVE-AD-FW), was suggested at Week 52. guidetopharmacology.org Post-hoc analyses indicated that patients with more severe baseline behavioral symptoms might have experienced greater treatment effects on behavior and functioning. guidetopharmacology.org

Despite being well-tolerated, the failure to meet the primary and secondary cognitive endpoints ultimately led to the discontinuation of this compound's development for Alzheimer's disease. guidetopharmacology.org Researchers noted that the lack of a cognitive effect in moderate AD was consistent with findings from some studies involving other MAO-B inhibitors like selegiline (B1681611). guidetopharmacology.org It was also hypothesized that the administration of this compound alongside existing standard-of-care treatments might have made it more challenging to detect subtle treatment effects compared to earlier monotherapy trials with similar compounds, such as lazabemide. guidetopharmacology.org

Detailed Research Findings from MAyflOwer RoAD Study (NCT01677754)

Endpoint (Change from Baseline at Week 52)This compound (1 mg Group)This compound (5 mg Group)Placebo Groupp-value (vs. Placebo)
ADAS-Cog11-0.150.90N/A0.865 (1 mg), 0.312 (5 mg)
ADCS-ADL2.641.89N/A0.051 (1 mg), 0.160 (5 mg)
BEHAVE-AD-FW-2.80-2.64N/A0.014 (1 mg), 0.019 (5 mg)

Comparative Academic Perspectives on Sembragiline and Mao B Inhibitors

Comparison of Sembragiline's Mechanism to Other MAO-B Inhibitors (e.g., Selegiline (B1681611), Rasagiline (B1678815), Safinamide, Lazabemide)

This compound's primary mechanism of action involves the inhibition of monoamine oxidase B, thereby increasing the availability of dopamine (B1211576) in the brain ontosight.ai. This is a common mechanism shared by other MAO-B inhibitors, which are essential in the treatment of Parkinson's disease by blocking the enzyme's ability to degrade dopamine explorationpub.comparkinsons.org.ukparkinson.org.

Other notable MAO-B inhibitors include:

Selegiline (L-deprenyl) : An irreversible MAO-B inhibitor, historically the first approved for PD. At low doses, it selectively inhibits MAO-B, but at higher doses, its selectivity decreases, and it can also inhibit MAO-A mdpi.commedscape.org.

Rasagiline : A second-generation, selective, and irreversible MAO-B inhibitor, approved for PD, and also investigated for AD nih.govnih.govalzforum.org. It is known to block the breakdown of dopamine, increasing dopaminergic function alzforum.org.

Safinamide : An MAO-B inhibitor with additional non-dopaminergic properties, including modulation of glutamate (B1630785) release, which may offer advantages nih.govnih.gov. It is used as an add-on therapy for motor fluctuations in PD parkinsons.org.uk.

Lazabemide (B1674597) : A potent MAO-B inhibitor that showed promise in reducing cognitive decline in AD clinical trials, but its development was halted due to potential toxicity patterns mdpi.com.

Differences in Reversibility and Selectivity Profiles

A key distinction among MAO-B inhibitors lies in their reversibility and selectivity. This compound is characterized as a potent, selective, long-acting, and reversible MAO-B inhibitor nih.govpatsnap.com. It demonstrates high selectivity for MAO-B (approximately 600-fold over MAO-A) and achieves complete MAO-B inhibition without affecting MAO-A nih.govnih.gov. This high selectivity is intended to translate into a favorable clinical safety profile, avoiding issues like serotonin (B10506) syndrome or potentiation of the tyramine (B21549) pressor effect, which can be concerns with less selective or non-selective MAO inhibitors researchgate.netnih.gov.

In contrast, selegiline and rasagiline are irreversible MAO-B inhibitors ontosight.aimedscape.orgalzforum.org. While selegiline is selective for MAO-B at lower doses, it loses this selectivity at higher doses, inhibiting MAO-A as well medscape.org. Rasagiline is also a selective MAO-B inhibitor alzforum.org. The irreversible nature of these inhibitors means they permanently inactivate the enzyme, requiring new enzyme synthesis for activity to return, which can lead to longer-lasting effects but also potentially different pharmacological profiles compared to reversible inhibitors. Safinamide is also a reversible MAO-B inhibitor patsnap.com.

Table 1: Comparative Profiles of Key MAO-B Inhibitors

CompoundReversibilitySelectivity (MAO-B vs. MAO-A)Primary Indication (Clinical/Investigational)
This compoundReversibleHigh (~600-fold) nih.govAlzheimer's Disease (Investigational) nih.govnih.gov
SelegilineIrreversibleSelective at low doses medscape.orgParkinson's Disease (Approved), AD (Debated) mdpi.commedscape.org
RasagilineIrreversibleSelective alzforum.orgParkinson's Disease (Approved), AD (Investigational) nih.govalzforum.org
SafinamideReversibleHigh patsnap.comParkinson's Disease (Approved) parkinsons.org.uk
LazabemidePotentMAO-B inhibitor mdpi.comAlzheimer's Disease (Development Halted) mdpi.com

Distinct Neuroprotective and Anti-inflammatory Properties

MAO-B inhibitors, including this compound, are recognized for their potential neuroprotective and anti-inflammatory properties, which extend beyond their enzymatic inhibition researchgate.netnih.govmdpi.comexplorationpub.comnih.gov. Increased MAO-B expression in astrocytes, particularly near amyloid plaques in AD brains, is hypothesized to contribute to increased production of hydrogen peroxide and reactive oxygen species (ROS), thereby advancing neurodegenerative mechanisms researchgate.netnih.govnih.gov. Inhibition of MAO-B activity is believed to reduce ROS-induced oxidative stress, potentially delaying disease progression researchgate.netnih.gov.

This compound, specifically, has been shown in animal models to protect against neuronal loss, reduce ROS formation, and mitigate reactive astrogliosis in transgenic animals overexpressing MAO-B researchgate.netnih.govnih.gov. This suggests a role in modulating neurodegenerative and neuroinflammatory processes relevant to AD pathogenesis nih.gov. Other MAO-B inhibitors like selegiline and rasagiline also exhibit neuroprotective effects, including anti-apoptotic activity and reduction of oxidative stress mdpi.comnih.govalzforum.org. Some studies suggest that MAO-B inhibitors can enhance brain mitochondrial function by reducing hydrogen peroxide generation and blocking nitric oxide synthase activity, contributing to neuroprotection explorationpub.com.

Comparative Clinical Outcomes and Therapeutic Challenges

Clinical trials for MAO-B inhibitors in neurodegenerative diseases have yielded mixed results, highlighting both potential benefits and therapeutic challenges. This compound was developed as a potential treatment for Alzheimer's disease and underwent a Phase II study in patients with moderate AD nih.gov. However, this Phase IIb study (MAyflOwer RoAD) failed to meet its primary endpoint, showing no significant cognitive benefit in patients after 52 weeks of therapy fiercebiotech.comlabiotech.eu. Despite this, this compound demonstrated a good safety profile in various studies nih.gov.

For other MAO-B inhibitors:

Selegiline has shown some positive impact on cognitive functions in AD patients in certain studies, but its therapeutic approach in AD remains contentious due to inconsistent outcomes in clinical trials mdpi.com. In Parkinson's disease, selegiline is effective as monotherapy and as an adjunct to levodopa (B1675098), though its ability to delay disease advancement beyond initial stages has been debated mdpi.com.

Rasagiline is approved for Parkinson's disease and has shown symptomatic efficacy nih.govalzforum.org. While there is debate about whether it modestly slows disease progression in PD, a recent randomized controlled trial found no evidence for this alzforum.org. In AD, a Phase 2 trial of rasagiline in patients taking Aricept was conducted, but no results or further information are publicly available, and a different MAO-B inhibitor, this compound, also posted negative results in an AD trial alzforum.org.

Lazabemide showed a 20–40% depletion in cognitive decline in a Phase 2 trial for AD, but its development was discontinued (B1498344) due to potential toxicity mdpi.com.

A significant challenge for MAO-B inhibitors in AD is demonstrating clear efficacy in cognitive improvement or disease modification. While they may offer neuroprotective benefits by reducing oxidative stress and neuroinflammation, translating these preclinical findings into robust clinical outcomes for AD has proven difficult mdpi.comlabiotech.eunih.gov.

Role of MAO-B Inhibition in the Broader Landscape of Neurodegenerative Disease Therapies

MAO-B inhibitors play a significant role in the broader landscape of neurodegenerative disease therapies, particularly in Parkinson's disease, where they are a mainstay of treatment medscape.orgexplorationpub.com. By inhibiting MAO-B, these drugs increase dopamine levels in the brain, thereby helping to reduce motor symptoms such as akinesia and stiffness explorationpub.comparkinsons.org.uk. They can be used as monotherapy in early PD or as an adjunct to other medications like levodopa, helping to manage motor fluctuations and extend "on" time parkinsons.org.ukparkinson.orgnih.gov. Beyond symptomatic relief, MAO-B inhibitors are also investigated for their potential disease-modifying effects due to their neuroprotective properties, though definitive clinical evidence for slowing disease progression remains unproven explorationpub.comparkinson.orgnih.gov.

In Alzheimer's disease, the role of MAO-B inhibition is primarily linked to its potential to reduce oxidative stress and neuroinflammation, which are implicated in AD pathogenesis nih.govmdpi.comspandidos-publications.comtandfonline.com. Elevated MAO-B activity is observed in AD brains, particularly in reactive astrocytes around amyloid plaques, contributing to the generation of reactive oxygen species mdpi.comspandidos-publications.comtandfonline.comnih.gov. Therefore, inhibiting MAO-B is a therapeutic strategy aimed at mitigating these pathological processes and potentially delaying disease progression researchgate.netnih.govspandidos-publications.com.

Academic Debate on Monoamine Oxidase Inhibitor Efficacy in Alzheimer's Disease

The efficacy of monoamine oxidase inhibitors in Alzheimer's disease remains a subject of academic debate. While preclinical studies and the understanding of MAO-B's role in AD pathology suggest a strong rationale for their use, consistent positive clinical outcomes have been elusive mdpi.comspandidos-publications.comnih.gov.

Arguments in favor of MAO-B inhibitors in AD often highlight:

Neuroprotection : Their ability to reduce oxidative stress, inhibit neuroinflammation, and possess anti-apoptotic properties mdpi.comspandidos-publications.comnih.govnih.gov.

Modulation of AD Pathology : Potential to influence amyloid-beta (Aβ) production and accumulation, and reduce neurofibrillary tangles spandidos-publications.comtandfonline.com.

Cognitive Improvement : Some early studies and preclinical data suggested improvements in cognitive function mdpi.comspandidos-publications.com.

However, the debate is fueled by:

Inconsistent Clinical Trial Results : As seen with this compound, which failed to meet its primary cognitive endpoint in a Phase IIb trial fiercebiotech.comlabiotech.eu, and selegiline, which has had contentious outcomes in AD trials mdpi.compmlive.com.

Complexity of AD Pathogenesis : AD is a multifactorial disease, and targeting a single pathway like MAO-B inhibition may not be sufficient to significantly alter its complex progression mdpi.comnih.gov.

Lack of Definitive Disease Modification : While MAO-B inhibitors show promise in preclinical models for slowing progression, robust clinical evidence for true disease modification in AD is still largely lacking parkinson.orgnih.govnih.gov.

Future Research Directions and Unanswered Questions Regarding Sembragiline and Mao B Targeting

Investigation of Alternative Neurobiological Pathways Influenced by Sembragiline

Beyond their primary role in dopamine (B1211576) metabolism, MAO-B inhibitors like this compound are increasingly recognized for their influence on alternative neurobiological pathways mdpi.com. Preclinical studies suggest that the therapeutic potential of MAO-B inhibitors extends beyond their direct impact on dopamine metabolism, encompassing neurotrophic and neuroprotective effects nih.gov. These compounds may modulate neurochemical pathways beyond the dopaminergic system, positioning them as versatile therapeutic agents mdpi.com. MAO-B inhibitors have been shown to confer neuroprotection by stabilizing mitochondria, inducing anti-apoptotic proteins, and promoting neurotrophic factors, potentially mitigating further neurodegeneration researchgate.netscientificarchives.com.

Specifically, MAO-B plays a critical role in astrocytic function and neuroinflammation by facilitating the synthesis of astrocytic gamma-aminobutyric acid (GABA) through putrescine degradation scientificarchives.com. This process contributes to excessive tonic inhibition of dopaminergic neurons in the substantia nigra pars compacta, a mechanism associated with motor dysfunction in Parkinson's disease (PD) scientificarchives.com. Increased MAO-B expression correlates with reactive astrogliosis, suggesting that the therapeutic benefits of MAO-B inhibitors could also stem from reducing astrocytic GABA synthesis and neuroinflammation, rather than solely preserving dopamine levels scientificarchives.com. Furthermore, studies with other MAO-B inhibitors, such as selegiline (B1681611), have indicated their ability to rapidly increase nitric oxide (NO) production in brain tissue and cerebral blood vessels, offering protection to vascular endothelium from amyloid-beta peptide toxicity and suggesting a broader role in vascular and neuronal protection researchgate.net. In AD, MAO inhibitors have demonstrated neuroprotective effects by improving cognitive impairment, exhibiting antioxidant activities, enhancing iron-chelating activities, and regulating amyloid precursor protein (APP) and amyloid-beta (Aβ) expression processing spandidos-publications.comnih.govspandidos-publications.com. They can also activate specific signaling pathways, including p42/44 mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways spandidos-publications.comspandidos-publications.com.

Potential for Combination Therapies in Neurodegenerative Diseases

The potential for this compound and other MAO-B inhibitors in combination therapies for neurodegenerative diseases represents a significant area of future research. MAO-B inhibitors are frequently utilized as adjunctive therapies in conditions such as Parkinson's disease (PD) to optimize symptom control and manage motor fluctuations when combined with levodopa (B1675098) (LD) mdpi.comexplorationpub.comnih.gov. This combination can lead to a reduction in "OFF" periods and an extension of "ON" periods without exacerbating dyskinesias in PD patients mdpi.com. Some analyses suggest that MAO-B inhibitors, when used as an adjunct to levodopa, are superior to levodopa alone in alleviating PD symptoms frontiersin.org.

Beyond PD, MAO-B inhibitors have been investigated for their role in other neurodegenerative and psychiatric conditions, including AD, depression, migraine, epilepsy, Duchenne muscular dystrophy, multiple sclerosis, and ischemic brain injury mdpi.com. For AD, the development of dual inhibitors that target both acetylcholinesterase (AChE) and MAO-B is being explored to enhance brain permeability and reverse cognitive impairment, representing a multi-target approach to address the complex pathology of the disease tandfonline.com. This strategy aims to leverage the benefits of MAO-B inhibition alongside other therapeutic mechanisms to achieve more comprehensive patient outcomes.

Development of Advanced Biomarkers for MAO-B Activity and Treatment Response

The development of advanced biomarkers is crucial for assessing MAO-B activity and monitoring treatment response to compounds like this compound. Activated MAO-B in the brains of AD patients is recognized as a biomarker for the disease spandidos-publications.comspandidos-publications.comnih.gov. As MAO-B is highly abundant in astrocytes and its activity is upregulated during neuroinflammatory processes, radiolabeled MAO-B inhibitors, such as [11C]-L-deprenyl (a form of selegiline), are under investigation as imaging biomarkers for neuroinflammation and neurodegeneration, including AD nih.govsnmjournals.orgresearchgate.netcapes.gov.br. Positron Emission Tomography (PET) imaging has demonstrated success in visualizing MAO-B activity for studying neurodegenerative diseases snmjournals.org. There is considerable interest in developing 18F-labeled MAO-B inhibitors with longer half-lives to serve as molecular imaging biomarkers snmjournals.org.

MAO-B also serves as a potential biomarker for PD, with its expression level correlating with disease progression acs.org. While existing imaging biomarkers for amyloid-beta (Aβ) and pTau are well-validated, the validation of reactive glial biomarkers, including MAO-B, is still evolving, with some studies using MAO-B PET tracers for AD yielding conflicting results nih.gov. Future research is focused on refining these biomarkers to more accurately monitor disease development and treatment efficacy.

Exploration of Novel Chemical Entities Building Upon this compound's Profile

This compound's profile as a novel, selective, and reversible MAO-B inhibitor developed for AD provides a foundation for the exploration of new chemical entities nih.govresearchgate.net. Its potent and long-lasting MAO-B inhibition without significant MAO-A inhibition at therapeutic doses is a key characteristic that future compounds could build upon nih.govresearchgate.net. The ongoing development of next-generation MAO-B inhibitors aims to further enhance their safety and selectivity profiles explorationpub.com.

Research is actively identifying pharmacological strategies that extend beyond simple dopaminergic modulation, particularly for conditions like PD-related fatigue mdpi.com. Novel compounds could leverage this compound's reversible and selective MAO-B inhibition, potentially leading to agents with improved pharmacokinetics or additional mechanisms of action. The propargyl amine structure, found in other MAO-B inhibitors like selegiline and rasagiline (B1678815), has been associated with neuroprotective effects independent of MAO-B inhibition nih.govcore.ac.uk. This structural motif could be further explored in the design of novel compounds. The evolution of multi-target inhibitors, combining MAO-B inhibition with other activities such as iron-chelating properties or cholinesterase inhibition, represents a promising direction for addressing complex neurodegenerative disorders like AD nih.govspandidos-publications.comtandfonline.com. For instance, dual inhibitors of acetylcholinesterase (AChE) and MAO-B are being developed to enhance brain permeability and reverse cognitive impairment tandfonline.com.

Re-evaluation of Clinical Trial Designs for MAO-B Inhibitors in Chronic Neurological Conditions

Clinical trials for MAO-B inhibitors in chronic neurological conditions have faced challenges in definitively proving disease-modifying effects, often due to confounding symptomatic benefits michaeljfox.orgnih.govcore.ac.uk. Earlier trials on selegiline, for example, were complicated by its symptomatic effects nih.govcore.ac.uk. Later trials with rasagiline, employing a delayed-start design, offered new insights into disease modification, but conclusive success in achieving these aims has remained elusive due to various obstacles nih.govcore.ac.uk.

A long-term, placebo-controlled clinical trial may be necessary to definitively clarify the disease-modifying benefits of MAO-B inhibitors michaeljfox.org. Re-evaluating current clinical trial designs could involve implementing longer study durations, utilizing more sensitive outcome measures for disease progression, and incorporating designs that more effectively differentiate symptomatic effects from true neuroprotective or disease-modifying effects. The ADAGIO study, a delayed-start trial involving rasagiline, suggested a disease-modifying effect based on changes in activities of daily living and Unified Parkinson's Disease Rating Scale (UPDRS) scores frontiersin.org. This type of design attempts to isolate the disease-modifying effects from symptomatic improvements. The fundamental challenge lies in designing trials that can conclusively demonstrate the ability of a therapeutic agent to slow, arrest, or reverse the neurodegenerative process itself nih.govnih.govcore.ac.uk.

Long-Term Neuroprotective Potential and Disease Modification Studies

The long-term neuroprotective potential and disease-modifying effects of this compound and other MAO-B inhibitors are a critical area of ongoing investigation. Significant evidence from experimental parkinsonian models supports the neuroprotective effects of MAO-B inhibitors nih.govresearchgate.netexplorationpub.comcore.ac.uknih.govcore.ac.ukparkinson.org. These effects are believed to stem from mechanisms beyond simple dopamine metabolism, including the reduction of oxidative stress, inhibition of toxic byproduct formation (e.g., hydrogen peroxide), stabilization of mitochondria, induction of anti-apoptotic proteins, and promotion of neurotrophic factors nih.govresearchgate.netscientificarchives.comexplorationpub.comnih.govcore.ac.uk.

Research indicates that prolonged exposure to MAO-B inhibitors is associated with a reduction in the rate of clinical decline and a decreased need for levodopa in PD patients explorationpub.comnih.gov. While animal studies have historically suggested neuroprotection and a slowing of PD progression, conclusive evidence of true disease modification in humans remains to be definitively proven michaeljfox.orgparkinson.org. For AD, MAO inhibitors may provide neuroprotection through improved cognitive function, antioxidant activities, and regulation of amyloid-beta pathology spandidos-publications.comnih.govspandidos-publications.com. This compound itself has demonstrated protection against neuronal loss, reduced reactive oxygen species (ROS) formation, and decreased reactive astrogliosis in transgenic animal models of AD nih.govresearchgate.net. Future long-term studies are essential to conclusively establish the disease-modifying potential of this compound and other MAO-B inhibitors in chronic neurological conditions. The concept of "disease modification" refers to the capacity of an agent to slow, arrest, or rescue the process of neuronal cell death, thereby slowing clinical progression and deterioration nih.govnih.govcore.ac.uk.

Q & A

Q. What is the mechanistic basis for Sembragiline’s selectivity for MAO-B over MAO-A, and how is this validated experimentally?

this compound’s selectivity for MAO-B is attributed to its structural interaction with the enzyme’s active site, as demonstrated through in vitro enzymatic assays using recombinant human MAO-A and MAO-B . Competitive inhibition assays with substrates like 5-hydroxytryptamine (MAO-A) and β-phenylethylamine (MAO-B) revealed an IC50 of 5.9 nM for MAO-B, with >600-fold selectivity over MAO-A . Preclinical validation includes behavioral models such as the PEA-induced hyperlocomotion test in rats, where this compound (0.3–3 mg/kg) potentiated activity without affecting MAO-A-dependent L-5-HTP responses .

Q. What experimental models are most appropriate for studying this compound’s neuroprotective effects in Alzheimer’s disease (AD)?

Transgenic mice overexpressing MAO-B in astrocytes are critical for modeling AD-related neuroinflammation and oxidative stress. In these models, this compound (3 mg/kg orally) reduced reactive oxygen species (ROS) by 40% and attenuated dopaminergic neuron loss in the substantia nigra . Hippocampal astrogliosis, measured via GFAP<sup>+</sup> cell counts, was also suppressed, supporting MAO-B’s role in neuroinflammatory pathways .

Q. What pharmacokinetic parameters define this compound’s bioavailability and brain penetration?

In rats, oral administration (1 mg/kg) achieved a Cmax of 120 ng/mL with 90% bioavailability and a T1/2 of 6 hours. Brain-to-plasma ratios exceeded 2:1, confirming efficient blood-brain barrier penetration . Clinical PET studies in AD patients showed >90% MAO-B enzyme occupancy in the cortex and hippocampus at 5 mg doses .

Advanced Research Questions

Q. How do contradictory findings between preclinical neuroprotection and clinical cognitive outcomes in AD trials inform future research?

Preclinical studies demonstrated this compound’s reduction of ROS and astrogliosis , yet Phase II trials (NCT01677754) showed no cognitive benefit (ADAS-Cog11) in moderate AD patients on background AChEI/memantine therapy . This discrepancy may arise from:

  • Methodological differences : Preclinical models focus on early-stage pathology, while trials enroll patients with established neurodegeneration .
  • Outcome measures : Cognitive decline in moderate AD may be irreversible, whereas behavioral metrics (e.g., BEHAVE-AD-FW) showed numerical improvement in post-hoc analyses .
  • Dose timing : Animal studies used prophylactic dosing, unlike clinical trials . Future studies should prioritize early-stage AD cohorts and composite endpoints integrating neuroimaging (e.g., hippocampal atrophy rates) .

Q. What statistical considerations address floor effects in behavioral outcome measures (e.g., BEHAVE-AD-FW) during this compound trials?

In the MAyflOwer RoAD trial, 60% of patients had baseline BEHAVE-AD-FW scores ≤4, creating a floor effect that invalidated parametric assumptions . Solutions include:

  • Non-parametric tests (e.g., Mann-Whitney U) for skewed data.
  • Stratified randomization to enrich for patients with baseline BEHAVE-AD-FW >4.
  • Sensitivity analyses using Bayesian models to account for zero-inflated data .

Q. How can in vivo MAO-B inhibition assays be optimized to reconcile species-specific differences between rodents and humans?

Rodent MAO-B has 85% homology to humans but differs in substrate affinity. To improve translational relevance:

  • Use humanized MAO-B transgenic mice to mimic human enzyme kinetics .
  • Validate inhibition via cerebrospinal fluid (CSF) phenylethylamine (PEA) levels , a MAO-B-specific substrate, as done in Phase I trials .
  • Pair PET imaging (e.g., [<sup>11</sup>C]-L-deprenyl) with behavioral assays to correlate enzyme occupancy and functional outcomes .

Q. What experimental designs mitigate confounding effects from background therapies (e.g., AChEIs) in this compound trials?

The MAyflOwer RoAD trial’s use of background AChEI/memantine may have masked subtle this compound effects . Solutions include:

  • Factorial designs testing this compound as monotherapy versus combination.
  • Pharmacodynamic biomarkers (e.g., CSF PEA levels) to isolate MAO-B inhibition effects .
  • Crossover trials in early AD cohorts with washout periods to assess reversibility .

Methodological Guidance

  • For in vitro MAO-B inhibition assays : Pre-incubate tissue homogenates with clorgyline (MAO-A inhibitor) or selegiline (MAO-B inhibitor) to isolate isoform activity. Use Amplex Red/peroxidase kits for fluorometric quantification .
  • For behavioral studies : Standardize PEA doses (20 mg/kg i.p. in rats) and habituation periods (30 minutes) to reduce variability in locomotor tests .
  • For clinical data interpretation : Apply mixed-effects models to longitudinal data, accounting for dropout rates and missing values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.